molecular formula C11H14N4O3S B2577150 2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide CAS No. 1797027-54-3

2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide

Cat. No. B2577150
CAS RN: 1797027-54-3
M. Wt: 282.32
InChI Key: XDDMXIMSBMKKON-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazoloazepine ring attached to an acetamide group . The average molecular weight is 225.268 and the chemical formula is C9H11N3O2S .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available .

Scientific Research Applications

Cyanoacetylation of Amines

Cyanoacetamide derivatives serve as valuable precursors for heterocyclic synthesis. They are particularly useful due to their carbonyl and cyano functional groups, which enable reactions with common bidentate reagents. The active hydrogen on C-2 of these compounds participates in condensation and substitution reactions. Researchers have explored the synthesis of N-aryl and/or heteryl cyanoacetamides to build diverse organic heterocycles. Additionally, the biological activities associated with cyanoacetamide derivatives have drawn interest from biochemists .

Bobbitt’s Salt Synthesis

Bobbitt’s salt (4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl) has applications in the oxidation of alcohols to carbonyl derivatives and the oxidative cleavage of benzyl ethers. The synthesis of this stable nitroxide radical involves the reaction of 2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide with appropriate reagents .

Biological Studies

Given the diverse biological activities reported for cyanoacetamide derivatives, researchers continue to explore their effects on various biological targets. These studies contribute to our understanding of molecular interactions and potential therapeutic interventions.

Safety and Hazards

The safety and hazards associated with this compound are not available .

Future Directions

The future directions for this compound are not available .

properties

IUPAC Name

2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c1-6(16)13-5-8(17)15-11-14-7-3-2-4-12-10(18)9(7)19-11/h2-5H2,1H3,(H,12,18)(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDMXIMSBMKKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC1=NC2=C(S1)C(=O)NCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide

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